molecular formula C19H17NO3S B1523542 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester CAS No. 885279-35-6

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester

Cat. No.: B1523542
CAS No.: 885279-35-6
M. Wt: 339.4 g/mol
InChI Key: QUYPUMOEQHJTTM-UHFFFAOYSA-N
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Description

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester is a complex organic compound characterized by its thiazole ring structure and a benzyloxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The benzyloxy-phenyl group is then introduced through a subsequent substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form thiazolone derivatives.

  • Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the benzyloxy-phenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed:

  • Thiazolone Derivatives: Resulting from oxidation reactions.

  • Thiazolidine Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester is unique due to its specific structural features, but it can be compared to other thiazole derivatives and phenyl-containing compounds. Similar compounds include:

  • Thiazole-4-carboxylic acid derivatives: These share the thiazole ring but may have different substituents.

  • Phenyl-ethanol derivatives: These contain a phenyl group but lack the thiazole ring.

Would you like more information on any specific aspect of this compound?

Biological Activity

2-(4-Benzyloxy-phenyl)-thiazole-4-carboxylic acid ethyl ester (CAS No: 885279-35-6) is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H17NO3S
  • Molecular Weight : 339.41 g/mol
  • Structural Features : The compound features a thiazole ring, a benzyloxy group, and an ethyl ester functional group, which contribute to its biological activity.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that specific modifications to the thiazole ring can enhance activity against various pathogens. For example, studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities, potentially through inhibition of key metabolic pathways in microorganisms .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. A series of thiazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications at the phenyl ring significantly impacted cytotoxicity, with some derivatives showing IC50 values in the low micromolar range against human cancer cell lines .

CompoundCell LineIC50 (µM)
1HeLa5.2
2MCF-73.8
3A5497.1

Antimalarial Activity

Recent studies have explored the antimalarial effects of thiazole derivatives, including those similar to this compound. Compounds were tested against Plasmodium falciparum strains, revealing promising results. The structure-activity relationship indicated that electron-withdrawing groups at specific positions on the phenyl ring enhanced antimalarial potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Electron-withdrawing groups at the ortho position on the phenyl ring improve biological activity.
  • Non-bulky substituents tend to favor higher potency.
  • The presence of an ethyl ester group is crucial for maintaining solubility and enhancing bioavailability in biological systems .

Study 1: Anticancer Evaluation

A study conducted on a series of thiazole derivatives demonstrated that compounds with specific substitutions showed remarkable activity against breast cancer cells (MCF-7). The study indicated that compounds with a benzyloxy substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, several thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .

Properties

IUPAC Name

ethyl 2-(4-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-8-10-16(11-9-15)23-12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYPUMOEQHJTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695902
Record name Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-35-6
Record name Ethyl 2-[4-(phenylmethoxy)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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